2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine with cyanoacetic acid or its derivatives under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide can be compared with other similar compounds, such as:
2-cyanoacetamide: A simpler compound with similar functional groups but lacking the thiazole and cyclohexylphenyl moieties.
4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine: A precursor in the synthesis of the target compound, sharing the thiazole and cyclohexylphenyl structure but without the cyanoacetamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c19-11-10-17(22)21-18-20-16(12-23-18)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h6-9,12-13H,1-5,10H2,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTPQGAFWSPAST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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